12-o-Decanoylphorbol-13-acetate
Description
Overview of 12-O-Tetradecanoylphorbol-13-acetate (TPA) within the Phorbol (B1677699) Ester Family
12-O-Tetradecanoylphorbol-13-acetate, commonly known as TPA or phorbol 12-myristate 13-acetate (PMA), is the most well-studied and potent member of the phorbol ester family. wikipedia.orgwikipedia.orgcellsignal.com It is a diester of phorbol and is often used in biomedical research to activate the protein kinase C (PKC) signaling pathway. wikipedia.orgcellsignal.com TPA's potent biological activity is attributed to its structural similarity to diacylglycerol (DAG), a natural activator of PKC. wikipedia.orgresearchgate.net This molecular mimicry allows TPA to effectively bind to and activate PKC, triggering a cascade of downstream cellular events. cellsignal.comresearchgate.net
| Property | Value |
| Chemical Formula | C36H56O8 |
| Molar Mass | 616.83 g/mol |
| Synonyms | TPA, PMA, Phorbol 12-myristate 13-acetate |
| Source | Croton oil from the plant Croton tiglium |
| Primary Target | Protein Kinase C (PKC) |
Historical Context of Phorbol Ester Research in Cellular Biology
The scientific journey of phorbol esters began with the isolation of phorbol from croton oil in 1934. wikipedia.org Croton oil, derived from the seeds of Croton tiglium, had been used for centuries in traditional medicine. wikipedia.org However, it was the determination of phorbol's structure in 1967 that paved the way for understanding its biological activities. wikipedia.org Subsequent research in the 1970s and 1980s established TPA as a potent tumor promoter, particularly in the context of two-stage chemical carcinogenesis models in mouse skin. nih.govpnas.org A pivotal discovery during this period was the identification of protein kinase C (PKC) as the primary cellular receptor for phorbol esters. nih.govtaylorandfrancis.com This finding was crucial as it linked the tumor-promoting effects of TPA to specific signal transduction pathways, revolutionizing the understanding of cancer development and cellular regulation. nih.gov
Contemporary Significance in Experimental Systems
In modern biomedical research, TPA remains an indispensable tool for investigating a wide array of cellular processes. Its ability to potently and specifically activate PKC allows researchers to dissect complex signaling networks. youtube.com
Key Research Applications of TPA:
Signal Transduction Research: TPA is widely used to study the PKC signaling cascade and its downstream effects. nih.gov It helps in identifying the components of this pathway, including the roles of Raf and MEK in activating MAP kinases. nih.gov The activation of PKC by TPA can also influence other signaling pathways, such as the epidermal growth factor receptor (EGFR) signaling pathway, highlighting the crosstalk between different cellular communication systems. nih.gov
Tumor Promotion Studies: TPA is a classical tumor promoter used in animal models to study the mechanisms of cancer development. nih.govpnas.org It has been instrumental in understanding how initiated cells, those with a primary genetic mutation, can be stimulated to proliferate and form tumors. pnas.org
Cell Differentiation and Proliferation: TPA has been shown to have dual effects on cells, capable of either stimulating proliferation or inducing differentiation depending on the cell type and context. nih.govcancer.gov For example, it can stimulate the proliferation of mouse mammary epithelial cells while inhibiting their differentiation. nih.gov Conversely, it can induce maturation and differentiation in certain hematopoietic cell lines. cancer.gov
Immunology: TPA, often in combination with ionomycin (B1663694), is used to stimulate T-cell activation, proliferation, and the production of cytokines. wikipedia.orgwikipedia.org This is a standard technique in immunology for studying T-cell function and for intracellular cytokine staining. wikipedia.org
Virology: TPA has been shown to induce the reactivation of latent viruses, such as the Kaposi's sarcoma-associated herpesvirus (KSHV) and Epstein-Barr virus (EBV). wikipedia.orgnih.gov This property is utilized to study the molecular mechanisms of viral latency and reactivation. wikipedia.orgnih.gov
Table of TPA's Effects on Different Cell Systems
Table of Compound Names
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H48O8 |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |
InChI |
InChI=1S/C32H48O8/c1-7-8-9-10-11-12-13-14-25(35)39-28-20(3)31(38)23(26-29(5,6)32(26,28)40-21(4)34)16-22(18-33)17-30(37)24(31)15-19(2)27(30)36/h15-16,20,23-24,26,28,33,37-38H,7-14,17-18H2,1-6H3/t20-,23+,24-,26-,28-,30-,31-,32-/m1/s1 |
InChI Key |
UYRXGTWBDKFNED-SVOQZPEWSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C |
Canonical SMILES |
CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C |
Origin of Product |
United States |
Molecular Mechanisms of Phorbol Ester Action
Modulation of Other Kinases and Signaling Molecules
Beyond its direct effects on PKC, TPA also influences other key signaling pathways that are critical for cell regulation. These include the Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in processes like cell proliferation, differentiation, and apoptosis. nih.govharvard.edu
TPA is a known activator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. nih.gov This pathway is a crucial link between various extracellular signals and cellular responses. harvard.edu The activation of MAPK pathways by TPA is often mediated through its initial activation of Protein Kinase C (PKC). nih.gov In several cell types, the induction of downstream signaling, including the expression of specific genes, is dependent on both the PKC and MAPK/ERK pathways. nih.gov For instance, in human promyelocytic leukemia HL60 cells, TPA-induced expression of cell cycle regulators is inhibited by both PKC and MEK (a kinase upstream of ERK) inhibitors, demonstrating the interconnectedness of these pathways. nih.gov
The Extracellular signal-Regulated Kinase (ERK) pathway is a key component of the MAPK signaling network, and its activation is a well-documented consequence of TPA treatment. nih.govmicrobiologyresearch.org TPA induces a rapid and sustained phosphorylation and activation of ERK1/2. nih.govresearchgate.net This activation is often dependent on PKC, as PKC inhibitors can reduce TPA-induced ERK phosphorylation. nih.govmicrobiologyresearch.org The TPA-PKC-ERK signaling axis plays a role in various cellular processes. For example, it is involved in the reactivation of the Kaposi's sarcoma-associated herpesvirus (KSHV) from latency. nih.govmicrobiologyresearch.org In this context, TPA triggers a signaling cascade involving PKCδ and the subsequent phosphorylation of ERK, which leads to the activation of transcription factors necessary for the viral lytic cycle. nih.govmicrobiologyresearch.org
TPA is a potent inducer of c-Jun NH2-terminal Kinase (JNK) phosphorylation and activation. researchgate.netnih.gov JNKs are a family of MAP kinases that are activated by various stress signals and play a role in apoptosis and cell differentiation. nih.gov Studies have shown that TPA treatment leads to a rapid and significant increase in the phosphorylated, active forms of JNK. researchgate.net This activation can be substantial, with observed increases in phosphorylated JNKs of over seven-fold in some cell lines. researchgate.net The activation of the JNK pathway by TPA is often mediated through PKC. nih.gov In some cellular contexts, such as gastric cancer cells, the TPA-induced activation of the JNK cascade is associated with the induction of apoptosis. nih.gov However, the response can be cell-type specific, as TPA does not activate JNK in all cell lines. researchgate.net
| Pathway/Kinase | Effect of TPA | Mediating Kinase(s) | Downstream Consequence Example | Reference |
|---|---|---|---|---|
| MAPK Pathway | Activation | PKC | Induction of cell cycle-regulating genes. | nih.gov |
| ERK Pathway | Phosphorylation/Activation | PKC (e.g., PKCδ) | Reactivation of KSHV lytic cycle. | nih.govmicrobiologyresearch.org |
| JNK | Phosphorylation/Activation | PKC | Induction of apoptosis in certain cancer cells. | researchgate.netnih.gov |
Casein Kinase 1 (CK1) ε/δ Stabilization and Activity Enhancement
12-O-Decanoylphorbol-13-acetate (TPA) has been shown to influence the stability and activity of Casein Kinase 1 delta and epsilon (CK1δ/ε), two closely related serine/threonine kinases. nih.gov These kinases are integral to a multitude of cellular processes, including the regulation of circadian rhythms, signal transduction, and cell cycle progression. biorxiv.orgfrontiersin.org The activity and stability of CK1δ/ε are modulated by TPA, which can lead to downstream effects on signaling pathways. nih.gov For instance, TPA-influenced CK1δ/ε activity can permit increased binding of β-catenin to TCF4E, resulting in the activation of Wnt target genes. nih.gov The regulation of CK1δ/ε is complex, involving post-translational modifications such as autophosphorylation, which generally decreases kinase activity. nih.govnih.gov TPA's interaction with this system adds another layer of regulatory control, impacting the diverse functions of these kinases. nih.gov
| Kinase | Effect of TPA | Downstream Consequence |
| Casein Kinase 1 δ (CK1δ) | Influences activity and stability | Activation of Wnt target genes |
| Casein Kinase 1 ε (CK1ε) | Influences activity and stability | Activation of Wnt target genes |
LATS1 and YAP Phosphorylation in the Hippo Pathway
The Hippo signaling pathway is a crucial regulator of organ size and tissue homeostasis by controlling cell proliferation and apoptosis. youtube.com Key components of this pathway include the kinases Large Tumor Suppressor 1/2 (LATS1/2) and the transcriptional coactivator Yes-associated protein (YAP). nih.govsciopen.com When the Hippo pathway is active, LATS1/2 phosphorylates YAP, leading to its sequestration in the cytoplasm and preventing it from entering the nucleus to promote gene transcription. nih.govresearchgate.net
TPA has been demonstrated to modulate the Hippo pathway by influencing the phosphorylation state of these key proteins. In studies using hepatic stellate cells (HSCs), TPA treatment induced the phosphorylation of both LATS1 and YAP. nih.govmdpi.com This increased phosphorylation of YAP promotes its retention in the cytoplasm and subsequent degradation, thereby inhibiting its nuclear translocation and suppressing the expression of target genes associated with cell activation and fibrosis, such as α-smooth muscle actin (α-SMA). nih.gov The activation of protein kinase C (PKC), particularly the PKCδ isoform, appears to mediate this TPA-induced effect on the Hippo pathway in HSCs. nih.govmdpi.com
However, the effects of TPA on YAP can be context-dependent. In other cell types, TPA has been observed to induce YAP/TAZ nuclear localization, and in RHOA knockout cells, TPA treatment led to the dephosphorylation of TAZ, a paralog of YAP. nih.gov These differing outcomes underscore the complexity of signaling networks and suggest that TPA's influence on the Hippo pathway is modulated by the specific cellular environment and the presence of other signaling molecules. nih.govnih.gov
| Cell Line | TPA Concentration | Effect on LATS1 Phosphorylation | Effect on YAP Phosphorylation | Effect on YAP Nuclear Localization |
| LX-2 (Hepatic Stellate Cells) | >1 nM | Increased | Increased | Inhibited |
| RHOA KO Cells | Not Specified | Not Specified | No induction of dephosphorylation | Induced |
Influence on Second Messenger Systems
Arachidonic Acid Release and Metabolism
Arachidonic acid is a polyunsaturated fatty acid stored in an esterified form within cell membrane phospholipids. arizona.edu Its release is a rate-limiting step for the synthesis of a class of bioactive lipids known as eicosanoids, which includes prostaglandins and leukotrienes. arizona.eduyoutube.com TPA is a potent stimulus for the release of arachidonic acid in numerous cell types. nih.govnih.gov This process is typically initiated by the activation of phospholipase A2 (PLA2), an enzyme that hydrolyzes the ester bond and liberates free arachidonic acid into the cytoplasm. youtube.comresearchgate.net
Once released, arachidonic acid is rapidly metabolized through several enzymatic pathways, primarily the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. epa.govcreative-proteomics.com The specific metabolites produced depend on the enzymes present in a given cell type. For example, TPA-induced arachidonic acid release can lead to the production of various prostaglandins and lipoxygenase products. nih.gov The addition of exogenous arachidonic acid can further enhance TPA-induced cellular responses, such as differentiation in human leukemia HL-60 cells, indicating the importance of this second messenger in mediating TPA's biological effects. nih.gov
It is important to note that the effect of TPA on arachidonic acid release is not universal. In some cell lines, such as rat tracheal epithelial cells, TPA did not enhance the release of arachidonic acid, suggesting that in these cells, TPA's effects on downstream eicosanoid synthesis are mediated by mechanisms other than stimulating phospholipase activity. nih.gov
Prostaglandin Synthesis Modulation
TPA significantly modulates the synthesis of prostaglandins, a group of lipid compounds that are involved in processes such as inflammation and cell growth. nih.govnih.gov This modulation is a direct consequence of TPA's ability to stimulate the release of arachidonic acid, the precursor for prostaglandin synthesis. nih.govreactome.org
The primary mechanism by which TPA enhances prostaglandin production involves the upregulation of prostaglandin H synthase (PHS), also known as cyclooxygenase (COX), the key enzyme in the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all other prostanoids. researchgate.netnih.gov Studies have shown that TPA treatment leads to an increase in both PHS activity and the expression of PHS mRNA. nih.gov This induction of PHS requires de novo RNA and protein synthesis and is mediated by Protein Kinase C (PKC). nih.gov
TPA has been shown to induce a dose-dependent increase in the generation of Prostaglandin E2 (PGE2) in various cell types, including human keratinocytes and rat tracheal epithelial cells. nih.govnih.gov In addition to PGE2, TPA can also stimulate the production of other prostaglandins, such as Prostaglandin F2α. nih.gov This TPA-induced increase in prostaglandin synthesis plays a role in mediating the compound's effects on cell differentiation and proliferation. nih.govnih.gov
| Cell Type | Effect of TPA | Key Mediating Enzyme |
| Rat Tracheal Epithelial Cells | Stimulates Prostaglandin E2 (PGE2) formation | Prostaglandin H Synthase (PHS) |
| Human Keratinocytes | Dose-dependent increase in PGE2 generation | Not specified |
| 3T3 Cells (nonproliferative variants) | Stimulates release of PGE2 and Prostaglandin F2α | Not specified |
| MDCK Cells | Inducer of Prostaglandin E (PGE) synthesis | Not specified |
Receptor-Independent Cellular Interactions
While the majority of TPA's biological effects are attributed to its high-affinity binding and activation of Protein Kinase C (PKC), a form of receptor-mediated action, TPA also influences cellular interactions that are distinct from direct signal transduction cascades. wikipedia.orgcellsignal.com One of the most significant of these is the disruption of gap junctional intercellular communication (IC). nih.gov
Gap junctions are specialized intercellular channels that permit the direct passage of ions and small molecules between adjacent cells, thereby coordinating cellular activities within a tissue. nih.gov TPA has been shown to be a potent inhibitor of this form of cell-to-cell communication in various cell types, including mouse epidermal JB6 cells and normal rat liver cells. nih.govnih.gov Treatment with TPA leads to a rapid reduction in the transfer of dye or radioisotopes between coupled cells. nih.govnih.gov
This suppression of intercellular communication is particularly effective in cells that are further advanced in the process of transformation. nih.gov The inhibition of communication between initiated or transformed cells and their non-transformed counterparts is a critical event in tumor promotion, as it isolates the altered cells from the growth-inhibitory signals of the surrounding normal tissue. nih.gov While the initiation of this effect is dependent on the canonical PKC pathway, the resulting physical uncoupling of cells represents a significant downstream cellular interaction with profound implications for tissue homeostasis. nih.govnih.gov
Cellular and Subcellular Responses to Phorbol Esters
Regulation of Cell Proliferation and Growth
TPA is a powerful modulator of cell proliferation and growth, with its effects being highly dependent on the cell type and the cellular context. It can act as a potent mitogen for some cell types while inhibiting the growth of others.
Modulation of Cell Cycle Progression
TPA exerts significant influence over the cell cycle, the series of events that take place in a cell leading to its division and duplication. Research has shown that TPA can induce transient cell cycle arrest at different phases.
In human metastatic melanoma cells, TPA has been observed to block cell proliferation at both the G1-S border and in the G2 phase, preventing cells from proceeding through the cell cycle. nih.gov This growth arrest is transient, with the peak effect occurring 16-20 hours after the addition of TPA. nih.gov The mechanism behind this arrest involves the inhibition of the phosphorylation of p34cdc2, a key protein kinase that regulates the onset of both DNA synthesis (S phase) and the G2-M transition. nih.gov
Similarly, in human pancreatic cancer cell lines such as Panc-1 and CD18, TPA has been shown to inhibit thymidine (B127349) incorporation in a time- and concentration-dependent manner, leading to a G2/M cell cycle arrest. nih.gov This arrest is associated with a decrease in the expression of cyclin A and cyclin B, proteins crucial for the S phase and G2/M transition, respectively. nih.gov Interestingly, while TPA also markedly increases the expression of the cell cycle inhibitor p21, this induction does not appear to be the primary driver of the growth arrest. nih.gov
The following table summarizes the effects of TPA on cell cycle progression in different cell lines.
| Cell Line | Effect on Cell Cycle | Key Molecular Changes |
| Demel (Human Metastatic Melanoma) | Transient arrest in G1 and G2 phases nih.gov | Inhibition of p34cdc2 phosphorylation nih.gov |
| Panc-1, CD18 (Human Pancreatic Cancer) | G2/M arrest nih.gov | Decreased expression of cyclin A and cyclin B nih.gov |
Effects on Doubling Time and Saturation Density
TPA can also influence the growth kinetics of cell populations by altering their doubling time and saturation density. In C3H/10T1/2 mouse embryo cells cultured in low serum conditions (1% fetal calf serum), which leads to a longer doubling time of 70 hours or more, TPA was found to reduce the doubling time to approximately 50 hours. nih.gov Furthermore, under these same low serum conditions, TPA increased the saturation densities of these cells. nih.gov However, in the presence of high serum concentrations (10% fetal calf serum), TPA had only minor effects on the growth of these cells, with only slight increases in plating efficiencies and saturation densities observed. nih.gov
Induction and Inhibition of Cellular Differentiation
Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. TPA is a well-known inducer of differentiation in various cell lineages, although its effects can be inhibitory in other contexts.
Myelocytic Leukemia Cell Line Differentiation
TPA has been extensively studied for its ability to induce differentiation in myeloid leukemia cells. In vitro treatment of leukemic cells from patients with acute myeloid leukemia with TPA leads to significant morphological, functional, and histochemical changes within 24-48 hours. nih.gov These changes are indicative of differentiation along the myeloid lineage and include increased adhesion to plastic surfaces, a four- to six-fold increase in the number of phagocytic cells, and an increase in the number of cells positive for alpha-naphthyl-acetate esterase (α-NAE), a marker for monocytic cells. nih.gov
Further studies on myeloid colony formation have shown that the timing of TPA addition is critical. nih.gov When added at the beginning of the culture, TPA inhibits the formation of normal myeloid colonies. nih.gov However, when added after colonies have already formed, TPA induces a transformation of these neutrophilic colonies into macrophage-like cells. nih.gov This suggests that TPA can drive the differentiation of already committed myeloid progenitors towards a macrophage fate. nih.gov
Embryonic Stem Cell Cardiomyogenesis
TPA has been identified as a factor that can promote cardiomyogenesis, the formation of heart muscle cells, from mouse embryonic stem (mES) cells in vitro. nih.gov The application of TPA to differentiating mES cells has been shown to increase the number of cardiac clusters and cardiac cells. nih.govnih.gov The mechanism underlying this effect is mediated through the activation of the protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) signaling pathway, which in turn leads to the phosphorylation of the GATA4 transcription factor, a key regulator of cardiac development. nih.gov This suggests the existence of a TPA-sensitive population of cardiac progenitor cells that can be stimulated to multiply. nih.gov
Sertoli Cell Morphological Alterations
The table below summarizes the morphological effects of TPA on immature rat Sertoli cells.
| Feature | Control Sertoli Cells | TPA-Treated Sertoli Cells |
| Cytoplasmic Extensions | Numerous astrocytic-type extensions nih.gov | Fewer extensions nih.gov |
| Cell Size | Larger nih.gov | Smaller nih.gov |
| Overall Shape | Spread out nih.gov | Rounded up nih.gov |
| Actin Organization | Organized bundles nih.gov | Disrupted bundles nih.gov |
| Vinculin Distribution | Normal nih.gov | Punctate distribution nih.gov |
Inhibition of Terminal Differentiation
The influence of TPA on cellular differentiation is context-dependent, capable of both inducing and inhibiting this fundamental process. In certain cell types, TPA acts as a potent inhibitor of terminal differentiation. For instance, while it can induce myogenic differentiation in human rhabdomyosarcoma cells, it can also block the terminal differentiation of other cell lineages. nih.gov This inhibitory effect is often linked to its ability to interfere with the expression and function of key regulatory genes.
One mechanism by which TPA can inhibit differentiation is through the modulation of transcription factors. For example, in some contexts, TPA can suppress the activity of transcription factors that are essential for driving the differentiation program of a specific cell type. This can lead to the maintenance of a proliferative, undifferentiated state.
Conversely, in other cellular contexts, TPA can paradoxically induce differentiation. For example, it has been shown to induce macrophage-like characteristics in purified human myeloblasts in the absence of proliferation. nih.gov This highlights the cell-type-specific nature of TPA's effects on differentiation, where the cellular machinery and the specific isoforms of PKC present dictate the ultimate outcome.
| Cell Type | Effect of TPA on Differentiation | Key Molecular Players |
| Human Rhabdomyosarcoma Cells | Induction of myogenic differentiation | Inhibition of Id gene expression, modulation of MyoD family activity |
| Purified Human Myeloblasts | Induction of macrophage characteristics | Proliferation-independent mechanism |
| K562 Cells | Induction of megakaryocytic differentiation | Decreased expression of nucleophosmin/B23 |
Modulation of Cell Adhesion and Morphology
TPA profoundly influences the way cells interact with their environment and with each other, primarily by modulating cell adhesion and morphology. These effects are mediated through its activation of PKC, which in turn phosphorylates a cascade of downstream targets involved in cytoskeletal organization and cell surface receptor function.
Impact on Intercellular Adhesion
TPA can significantly alter intercellular adhesion, a critical process for tissue integrity and communication. Studies have shown that TPA can stimulate the adherence of human T-lymphocytes to extracellular matrix proteins like fibronectin and laminin. nih.gov This enhanced adhesion is mediated by the activation of integrins, a family of cell surface receptors that facilitate cell-matrix interactions. nih.gov TPA treatment has been shown to lead to the phosphorylation of integrin subunits, which is associated with their increased adhesive activity. nih.gov
Alterations in Cell Shape and Cytoplasmic Extensions
The activation of PKC by TPA triggers a dramatic reorganization of the cytoskeleton, leading to conspicuous changes in cell shape and the formation of cytoplasmic extensions. In hamster oral mucosal cells, TPA treatment resulted in a variable cell shape, with some cells interconnected by broad cytoplasmic extensions and others displaying long, thin processes. nih.gov This altered morphology is thought to be a consequence of changes in phospholipid metabolism, leading to a more fluid cell membrane. nih.gov
In Madin-Darby canine kidney (MDCK) cells, TPA induces a reorganization of the actin cytoskeleton, a key component responsible for cell shape and movement. This involves the disassembly and reassembly of stress fibers and focal adhesions, structures that anchor the cell to the substratum. researchgate.net This dynamic remodeling of the cytoskeleton is a fundamental aspect of TPA's ability to influence cell migration and invasion.
Control of Cell Invasion and Migration
A hallmark of TPA's activity is its ability to promote cell invasion and migration, processes central to both normal physiological events and pathological conditions like cancer metastasis. This is achieved through a multi-pronged approach involving the regulation of proteases, adhesion molecules, and the signaling pathways that govern cell motility.
TPA has been shown to enhance the migration and invasion of various cancer cell types, including glioblastoma and melanoma. nih.govnih.gov In glioblastoma cells, TPA stimulates migration by increasing the expression and activity of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades the extracellular matrix, clearing a path for invading cells. nih.gov This induction of MMP-9 is dependent on the activation of the PKCα/ERK/NF-κB signaling pathway. nih.gov
Furthermore, TPA can influence the expression of urokinase-type plasminogen activator (uPA), another critical protease involved in invasion. nih.gov The induction of the uPA gene by TPA is mediated through the activation of the AP-1 transcription factor. nih.gov The plasminogen activator system, which includes uPA and tissue-type plasminogen activator (tPA), plays a significant role in tumor growth, invasion, and metastasis. nih.gov
| Cell Type | Effect of TPA | Key Mechanisms |
| Glioblastoma Cells | Increased migration and invasion | Activation of PKCα/ERK/NF-κB pathway, leading to increased MMP-9 expression |
| Melanoma Cells | Enhanced proliferation and migration | Involvement of the fibrinolytic factor tPA and its receptor LRP1 |
| LLC-PK1 Cells | Induction of urokinase-type plasminogen activator (uPA) gene | Activation of c-Jun and interaction with an AP-1-like site |
Reactive Oxygen Species (ROS) Production
TPA is a well-established inducer of reactive oxygen species (ROS) production in a variety of cell types. ROS are chemically reactive molecules containing oxygen that can act as both signaling molecules and mediators of cellular damage. TPA-induced ROS generation is often a rapid event, observed within minutes of exposure. aacrjournals.org
In undifferentiated leukemic cells, TPA induces ROS generation, which is believed to originate from the mitochondria, specifically from complex I of the electron transport chain. aacrjournals.org This production of ROS is a critical signal for growth arrest during the differentiation of these cells. aacrjournals.org In mouse skin, TPA application leads to oxidative stress, characterized by an abnormal production of ROS. nih.gov
The primary ROS induced by TPA is often superoxide (B77818). wikipedia.org The generation of ROS by TPA is not only a byproduct of its activity but also an integral part of its signaling cascade, influencing downstream events such as gene expression and cell fate decisions.
Gene Expression and Transcriptional Regulation
TPA exerts a profound and widespread influence on gene expression by modulating the activity of various transcription factors. This is a central mechanism through which it orchestrates its diverse cellular effects. The activation of PKC by TPA initiates signaling cascades that converge on the nucleus, leading to the activation or repression of specific genes.
A key transcription factor targeted by TPA is Activator Protein-1 (AP-1). wikipedia.org AP-1 was initially identified as a TPA-activated transcription factor that binds to a specific DNA sequence known as the TPA response element (TRE). wikipedia.org TPA treatment can lead to the induction of genes containing TREs in their promoter regions, such as the gene for urokinase-type plasminogen activator. nih.gov
TPA also influences the expression of other critical genes. For instance, it can induce the re-expression of the cyclooxygenase-2 (COX-2) gene in lung cancer cells. researchgate.net In rat C6 glioma cells, TPA causes an accumulation of lactate (B86563) dehydrogenase A subunit mRNA by activating its gene transcription through a TRE AP-1 enhancer module. ucsd.edu Furthermore, TPA can regulate the expression of genes involved in the dopaminergic system, such as tyrosine hydroxylase, in a Ras-dependent manner in neuroblastoma cells. nih.gov
The regulation of gene expression by TPA is complex and cell-type specific. In some cases, TPA can have opposing effects. For example, while it is often considered a tumor promoter, in liver cancer cells, TPA has been found to be anti-tumorigenic by inhibiting the activity of the transcriptional co-activator YAP. nih.gov
| Gene | Cell Type | Effect of TPA | Key Transcription Factors/Pathways |
| uPA | LLC-PK1 Cells | Induction | AP-1 (c-Jun) |
| COX-2 | Lung Cancer Cells | Re-expression | c-Fos, KDM2A |
| Lactate Dehydrogenase A | Rat C6 Glioma Cells | Increased mRNA | AP-1 |
| Tyrosine Hydroxylase | IMR-32 Neuroblastoma Cells | Upregulation | Ras, Neurofibromin |
| Manganese Superoxide Dismutase (MnSOD) | HepG2 Cells | Activation | Sp1, Egr-1 |
Wnt/β-catenin Pathway Target Gene Activation
12-O-decanoylphorbol-13-acetate, commonly known as TPA, has been identified as a potent activator of the Wnt/β-catenin signaling pathway. nih.govnih.gov This pathway is crucial for a variety of cellular processes, including proliferation, differentiation, and embryonic development. youtube.comyoutube.com Dysregulation of the Wnt/β-catenin pathway is often associated with diseases, including cancer. nih.gov
Research indicates that TPA enhances Wnt/β-catenin signaling in a manner dependent on casein kinase 1 (CK1). nih.gov TPA has been shown to stabilize CK1ε and boost its kinase activity. nih.gov This enhanced activity leads to the phosphorylation of the Low-density lipoprotein receptor-related protein 6 (LRP6) at specific residues, Thr1479 and Ser1490. nih.gov The phosphorylation of LRP6 is a critical step in the activation of the Wnt signaling cascade.
This phosphorylation event promotes the formation of a complex consisting of CK1ε, LRP6, and Axin1. nih.govnih.gov The formation of this complex leads to an increase in the levels of cytosolic β-catenin. nih.gov Under normal, inactive conditions, β-catenin is targeted for degradation by a "destruction complex". youtube.com By promoting the CK1ε-LRP6-axin1 complex, TPA effectively bypasses the need for a Wnt ligand to initiate the signaling cascade. nih.gov
The elevated levels of cytosolic β-catenin allow it to translocate to the nucleus. youtube.com In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. nih.gov TPA has been observed to increase the association between β-catenin and TCF4E, a process that is also dependent on CK1ε/δ. nih.gov This interaction leads to the activation of Wnt target genes, which can influence cellular processes like hair pigmentation by stimulating melanocyte stem cells. nih.govnih.gov
Table 1: Effect of this compound on Wnt/β-catenin Pathway Components
| Component | Effect of TPA | Mechanism | Reference |
| Casein Kinase 1 (CK1) | Stabilization and enhanced kinase activity | TPA inhibits the ubiquitin-proteasome degradation of CK1ε. | nih.govnih.gov |
| LRP6 | Increased phosphorylation at Thr1479 and Ser1490 | Enhanced CK1ε activity directly phosphorylates LRP6. | nih.gov |
| β-catenin | Increased cytosolic levels and nuclear translocation | Formation of the CK1ε–LRP6–axin1 complex prevents β-catenin degradation. | nih.govnih.gov |
| TCF4E | Increased association with β-catenin | Dependent on CK1ε/δ activity. | nih.gov |
| Wnt Target Genes | Activation | Increased β-catenin/TCF4E complex formation drives transcription. | nih.govnih.gov |
Modulation of mRNA Levels (e.g., in response to retinoic acid)
This compound also exerts significant influence on the expression of various genes, leading to altered mRNA levels. Its effects can be particularly notable when contrasted with the actions of retinoic acid, an antagonist to the tumor-promoting effects of TPA.
In a study on mouse fibroblast cells (BALB/c 3T6), treatment with TPA was shown to have opposing effects to retinoic acid on the release of several glycoproteins. nih.gov Specifically, TPA decreased the secretion of 180-kd and 160-kd glycoproteins, which are believed to be procollagen (B1174764) types, while it increased the release of a 38-kd glycoprotein (B1211001). nih.gov Conversely, retinoic acid increased the levels of the 180-kd and 160-kd glycoproteins and decreased the 38-kd glycoprotein. nih.gov Furthermore, retinoic acid enhanced the levels of 55-kd and 60-kd glycoproteins. nih.gov These alterations in glycoprotein release are indicative of changes at the mRNA level and are thought to be related to the influence of these compounds on the expression of the transformed phenotype of the cells. nih.gov
Additionally, research has identified a specific mRNA that is induced by TPA in T84 human colon carcinoma cells. drugbank.com This mRNA, approximately 2.2 kb in size, shows a rapid and significant response to TPA treatment. drugbank.com Its expression is detectable after two hours of TPA treatment and reaches its peak by four hours. drugbank.com The induction of this mRNA is dose-dependent, starting at a TPA concentration of 10 ng/ml and reaching a maximum stimulation of about 10-fold over the control at 50 ng/ml. drugbank.com While the function of the protein encoded by this mRNA is not yet fully understood, its induction by TPA suggests a potential role in the cellular differentiation process initiated by the phorbol (B1677699) ester. drugbank.com
Table 2: Comparative Effects of TPA and Retinoic Acid on Glycoprotein Release from BALB/c 3T6 Fibroblasts
| Glycoprotein (Molecular Weight) | Effect of TPA | Effect of Retinoic Acid | Putative Identification | Reference |
| 180-kd | Decreased secretion | Increased secretion | Pro alpha 1 (I) collagen | nih.gov |
| 160-kd | Decreased secretion | Increased secretion | Pro alpha 2 (I) collagen | nih.gov |
| 38-kd | Increased release | Decreased release | Major excreted protein | nih.gov |
| 55-kd | No significant change | Enhanced level | Not specified | nih.gov |
| 60-kd | No significant change | Enhanced level | Not specified | nih.gov |
Phorbol Esters in Experimental Models of Biological Processes
Tumor Promotion and Carcinogenesis Models
12-O-Tetradecanoylphorbol-13-acetate (TPA) is a potent tumor promoter widely utilized in biomedical research. wikipedia.org Its primary mechanism of action involves the activation of protein kinase C (PKC), an enzyme crucial for signal transduction. TPA mimics the action of diacylglycerol, a natural activator of classical PKC isoforms, thereby influencing cellular processes like proliferation and differentiation. wikipedia.orgnih.gov
Two-Stage Skin Carcinogenesis (DMBA-TPA Model)
The two-stage skin carcinogenesis model in mice is a classic experimental system to study the distinct phases of tumor development. This model employs two key chemicals: a tumor initiator and a tumor promoter.
Role in Initiation and Promotion Phases
The process begins with a single, subcarcinogenic dose of an initiator, commonly 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), which causes irreversible DNA mutations in epidermal cells. jove.comnih.gov This initiation phase, however, does not result in visible tumors on its own. The subsequent and repeated application of a tumor promoter, such as TPA, is necessary to induce the clonal expansion of these initiated cells, leading to the formation of benign papillomas. jove.comnih.govdkfz.de This latter phase is known as promotion and is characterized by sustained cell proliferation and inflammation. jove.comnih.gov The DMBA-TPA model is highly reproducible and allows for the independent study of the initiation and promotion stages of carcinogenesis. jove.comnih.gov
The development of papillomas typically begins after 6 to 12 weeks of promotion, with a fraction of these benign tumors progressing to malignant squamous cell carcinomas after approximately 20 weeks. nih.gov
Correlation with Ornithine Decarboxylase (ODC) Activity
A key biochemical marker associated with tumor promotion by TPA is the induction of ornithine decarboxylase (ODC) activity. nih.govaacrjournals.org ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. aacrjournals.orgnih.gov
Studies have demonstrated a direct correlation between the tumor-promoting ability of phorbol (B1677699) esters and their capacity to induce ODC activity. aacrjournals.org A single application of TPA to mouse skin leads to a dramatic and rapid increase in epidermal ODC activity, peaking around 4-5 hours after treatment. nih.govaacrjournals.org This induction is a dose-dependent response. For instance, in vitro studies on human skin punch biopsies showed a roughly two-fold increase in ODC activity with 0.1 microM TPA and a five-fold increase with 1 microM TPA. nih.gov The increased ODC activity is due to an increase in the amount of enzymatically active ODC protein. nih.gov The inhibition of ODC activity has been shown to suppress tumor formation, highlighting its critical role in the promotion phase of carcinogenesis. nih.gov
Investigations in Tracheal Epithelial Cell Transformation
The effects of TPA have also been investigated in the context of respiratory tract carcinogenesis. In studies using an immortalized human bronchial epithelial cell line, BEAS-2B, TPA treatment led to increased cell proliferation and downgrowth into the tracheal stroma in an in vivo model. nih.gov Furthermore, in vitro invasion assays revealed that TPA significantly enhanced the invasive capacity of these cells. nih.gov This effect is believed to be mediated through the activation of protein kinase C, leading to the induction of collagenase activity, which facilitates the breakdown of the extracellular matrix and promotes invasion. nih.gov However, other studies on rat tracheal epithelial (RTE) cells transformed by chemical carcinogens, including TPA, did not find specific mutations in Ha-ras or Ki-ras oncogenes commonly associated with tumorigenesis in other systems. nih.gov
Hepatic Stellate Cell Activation and Fibrosis Models
While TPA is a well-established tumor promoter in the skin, its role in liver cancer is more complex and can be context-dependent. nih.gov Hepatic fibrosis, the excessive accumulation of extracellular matrix proteins, is a precursor to liver cirrhosis and cancer. qiagen.commdpi.com This process is driven by the activation of hepatic stellate cells (HSCs). qiagen.commdpi.comnih.gov Upon liver injury, quiescent HSCs transform into proliferative, fibrogenic myofibroblasts. mdpi.com
Interestingly, some studies have shown that TPA can inhibit the transformative phenotypes of liver cancer cells. nih.gov It was found to suppress cell proliferation and colony formation in certain liver cancer cell lines. nih.gov This anti-tumorigenic effect was linked to the inhibition of Yes-associated protein (YAP), a key oncoprotein, through the action of angiomotin (AMOT). nih.gov TPA induced the translocation of YAP from the nucleus to the cytoplasm, thereby preventing its pro-tumorigenic activity. nih.gov These findings suggest that the effect of TPA on liver cells is distinct from its role in skin carcinogenesis. nih.gov
Table 1: Research Findings on TPA in Carcinogenesis Models
Immune Cell Activation and Modulation
TPA is a powerful tool for studying the activation and modulation of immune cells. wikipedia.org It is commonly used in combination with ionomycin (B1663694) to stimulate T-cell activation, proliferation, and the production of cytokines. wikipedia.org This is a standard procedure in protocols for the intracellular staining of these cytokines to be analyzed by flow cytometry. wikipedia.org
The activation of T-cells by TPA and ionomycin mimics the signals provided by antigen-presenting cells. youtube.com This stimulation leads to the activation of key signaling pathways within the T-cell, resulting in a robust immune response. youtube.com
Furthermore, TPA has been shown to have specific effects on other immune cells. For instance, it is used as a B-cell specific mitogen in cytogenetic testing to stimulate the division of B-cells for the diagnosis of B-cell cancers. wikipedia.org TPA also influences the fibrinolytic system by enhancing the release of tissue plasminogen activator (tPA). mdpi.com tPA, in turn, can modulate the inflammatory response and play a role in innate immunity. escholarship.orgnih.gov
Table 2: Chemical Compounds Mentioned
T-cell Activation and Cytokine Production
12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent activator of protein kinase C (PKC), an enzyme crucial in signal transduction pathways. cellsignal.com This activation makes TPA a valuable tool in immunology research, particularly for studying T-cell activation. In laboratory settings, TPA is frequently used, often in conjunction with ionomycin, to stimulate T-cells. wikipedia.org This co-stimulation bypasses the need for T-cell receptor (TCR) engagement, directly activating downstream signaling pathways.
The activation of T-cells by TPA leads to a cascade of intracellular events, including proliferation and the production of various cytokines. wikipedia.org Cytokines are small proteins that are critical for cell signaling in the immune system. The ability of TPA to induce cytokine production makes it instrumental in protocols for the intracellular staining of these signaling molecules, allowing researchers to identify and quantify cytokine-producing T-cells. wikipedia.org Studies have shown that TPA, particularly when combined with phytohemagglutinin (PHA), effectively promotes the growth of T-cell colonies. nih.gov The synergistic effect observed when both substances are used together suggests that they may work through the production of soluble factors that stimulate colony growth. nih.gov
B-cell Mitogenesis in Cytogenetic Studies
In the field of cytogenetics, which focuses on the study of chromosomes, TPA serves as a specific and potent mitogen for B-cells. wikipedia.org A mitogen is a substance that induces mitosis, or cell division. This property is particularly valuable in the diagnosis of B-cell cancers, such as chronic lymphocytic leukemia (CLL). wikipedia.org To analyze the chromosomes of B-cells for abnormalities, the cells must be induced to divide. TPA is used to stimulate this division, allowing for the visualization and examination of the chromosomes. wikipedia.org
Conventional cytogenetic studies in CLL have often been hampered by the low number of dividing B-cells in culture. nih.gov The use of TPA as a mitogenic agent has significantly improved the detection rate of clonal chromosomal abnormalities in these malignancies. nih.govnih.gov In comparative studies, TPA has demonstrated a higher success rate in inducing B-cell division and providing a greater number of metaphases for analysis compared to other mitogens like pokeweed mitogen. nih.gov For instance, in one study, the use of TPA in cultures of CLL patient samples resulted in the detection of clonal abnormalities in a significant majority of the patients, with detection frequencies ranging from 15% to 100%. nih.gov Another study highlighted that TPA yielded the highest clone detection rate in a cytogenetic laboratory setting. nih.gov
| Mitogen | Clone Detection Rate | Reference |
| TPA | High | nih.gov |
| Pokeweed Mitogen | Low | nih.gov |
| TPA + DSP30 + IL-2 | 52.9% | nih.gov |
| TPA alone | 45.8% | nih.gov |
| DSP30 + IL-2 | 29.2% | nih.gov |
Macrophage Superoxide (B77818) Production
TPA is a well-established inducer of endogenous superoxide production in macrophages. wikipedia.org Superoxide is a reactive oxygen species (ROS) that plays a significant role in the innate immune response. Macrophages, a type of white blood cell, produce superoxide as a key component of their antimicrobial arsenal. The production of superoxide by macrophages is primarily mediated by the enzyme complex NADPH oxidase. frontiersin.org
TPA activates protein kinase C (PKC), which in turn activates NADPH oxidase, leading to a phenomenon known as the "oxidative burst," characterized by the rapid release of ROS. frontiersin.org Research has shown that in mouse macrophages, TPA specifically induces the production of superoxide, which is the major reactive oxygen species generated in response to this stimulus. wikipedia.org This effect has been observed in various macrophage cell lines, including THP-1 and U937 cells, where TPA-induced ROS production is associated with monocytic differentiation. nih.gov Interestingly, TPA has been found to decrease the expression of the antioxidant enzyme catalase during macrophage differentiation, which would otherwise neutralize the produced ROS, further highlighting the role of ROS in this process. nih.gov
The ability of TPA to stimulate superoxide production has made it a standard tool in studies of macrophage function and the role of oxidative stress in cellular processes.
Viral Reactivation Studies (e.g., KSHV, Epstein-Barr Virus)
TPA is a potent chemical inducer of the lytic cycle of several latent viruses, most notably Kaposi's sarcoma-associated herpesvirus (KSHV) and Epstein-Barr virus (EBV). frontiersin.orgnih.gov In a latent infection, the virus remains dormant within the host cell. TPA can disrupt this latency, triggering the virus to enter its lytic replication phase, where new virus particles are produced. frontiersin.orgnih.gov
In the context of KSHV, TPA is one of the most powerful inducers of lytic reactivation. frontiersin.org It achieves this by activating the protein kinase C (PKC) delta isoform, which then stimulates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. frontiersin.orgnih.gov This signaling cascade leads to the activation of the viral immediate-early gene product RTA (Replication and Transcription Activator), which is the master switch for the KSHV lytic cycle. frontiersin.orgnih.gov The activation of the RTA promoter sets off a cascade of gene expression leading to viral replication. frontiersin.org
Similarly, TPA can reactivate latent EBV in infected cells. nih.gov The mechanism involves the activation of the PKC pathway, leading to the upregulation of the p38 mitogen-activated protein kinase and the activation of c-myc mRNA. nih.gov These events ultimately induce the expression of the EBV immediate-early gene BZLF1, whose product, the ZEBRA protein, is a key transactivator of the EBV lytic cycle. nih.gov In EBV-infected epithelial cells, TPA-induced lytic reactivation has been shown to require the PKCδ-RIPK4-IRF6 signaling pathway. plos.org
The use of TPA in viral reactivation studies has been instrumental in elucidating the molecular mechanisms that control the switch between viral latency and lytic replication. frontiersin.org
| Virus | Key Pathway Activated by TPA | Key Viral Protein Induced | Reference |
| KSHV | PKCδ/MAPK/ERK | RTA | frontiersin.orgnih.gov |
| EBV | PKC/p38 MAPK/c-myc | ZEBRA (from BZLF1 gene) | nih.gov |
| EBV (epithelial cells) | PKCδ-RIPK4-IRF6 | BZLF1 and BRLF1 | plos.org |
Hair Follicle Melanocyte Activation and Hair Pigmentation
Topical application of TPA has been shown to stimulate hair growth and pigmentation in mouse models. uni.lu This effect is attributed to the activation of melanocyte stem cells (McSCs) located in the hair follicle bulge. uni.lu These McSCs are typically quiescent, but TPA induces their proliferation and differentiation into mature melanocytes, which are the cells responsible for producing melanin (B1238610), the pigment that gives hair its color. uni.luresearchgate.net
The activated melanocytes migrate from the bulge to the hair bulb, where they produce melanin that is incorporated into the growing hair shaft. uni.lu This process leads to increased pigmentation of the hair matrix. uni.lu Molecular studies have revealed that the Wnt/β-catenin signaling pathway plays a crucial role in TPA-induced hair pigmentation. uni.lu TPA treatment leads to an increase in nuclear β-catenin in both melanocytes and keratinocytes within the hair bulb. uni.lu Inhibition of this pathway has been shown to decrease TPA-mediated hair matrix pigmentation and the proliferation of McSCs. uni.lu
Furthermore, TPA treatment has been observed to upregulate the expression of stem cell factor (SCF) and its receptor c-kit, suggesting that this signaling pathway is also involved in the TPA-induced migration and differentiation of hair follicle melanocytes for epidermal pigmentation. researchgate.net These findings suggest that TPA provides a useful experimental model for studying the signals that control the activation of melanocyte stem cells for both hair and skin pigmentation. uni.lunih.gov
Pancreatic Cancer Cell Growth Inhibition (in vitro/ex vivo studies)
While TPA is known as a tumor promoter in some contexts, research has indicated that it can have an inhibitory effect on the growth of pancreatic cancer cells in certain experimental models. In vitro and ex vivo studies provide a platform to investigate the direct effects of compounds on cancer cells and tissues, mimicking aspects of the complex tumor microenvironment. nih.govmdpi.com
Studies using pancreatic cancer cell lines have shown that targeting specific pathways can inhibit cell proliferation. For example, silencing the gene for carbohydrate sulfotransferase 15 (CHST15), which is highly expressed in several human pancreatic cancer cell lines, leads to a significant reduction in cell proliferation. plos.org This inhibition was associated with the up-regulation of the cell cycle inhibitor p21CIP1/WAF1. plos.org In a xenograft model, where human pancreatic cancer cells are grown in mice, a single intratumoral injection of CHST15 siRNA almost completely suppressed tumor growth. plos.org
While direct studies on the inhibitory effects of TPA on pancreatic cancer cell growth are less common, the compound's ability to activate protein kinase C (PKC) is relevant. PKC isoforms have complex and sometimes contradictory roles in cancer. In some cancer types, TPA can increase cell proliferation, while in others, such as lymphoma and liver cancer cells, it has been shown to decrease proliferation. nih.gov The effect of TPA on pancreatic cancer cells likely depends on the specific PKC isoforms expressed and the downstream signaling pathways that are activated or inhibited. Further research using in vitro and ex vivo models is needed to fully elucidate the potential of TPA and other PKC activators in the context of pancreatic cancer therapy. nih.govdoaj.org
Structure Activity Relationship Sar Studies of Phorbol Esters
Role of Phorbol (B1677699) Skeleton Stereochemistry
The three-dimensional arrangement of the phorbol skeleton is a critical determinant of its biological activity. mdpi.com The majority of naturally occurring chiral compounds are biosynthesized in an enantiomerically pure form, and their stereochemistry has a profound impact on their interaction with biological targets, distribution, and metabolism. mdpi.com For phorbol esters, specific stereochemical configurations are essential for their ability to bind to and activate PKC. nih.gov
Synthetic Modifications and Novel Phorbol Derivatives
The potent, and often toxic, biological activities of phorbol esters have driven research into synthesizing novel derivatives with more desirable biological profiles. nih.gov The goal of these synthetic modifications is often to separate the various effects of phorbol esters, such as retaining their anti-cancer or pro-apoptotic properties while eliminating their tumor-promoting activity. researchgate.netnih.gov
Modifications often target the C12 and C13 acyl chains, as these are key determinants of activity. nih.gov By altering the length, branching, or functional groups on these chains, chemists can fine-tune the interaction of the molecule with PKC isoforms and other potential targets. For example, fluorescently labeled phorbol ester derivatives have been synthesized to study their cellular uptake and localization, confirming that they bind to specific sites distributed throughout the cytoplasm, reflecting the location of PKC. researchgate.net
Rational Design Based on Target Interactions
The rational design of analogs of 12-O-Decanoylphorbol-13-acetate and other phorbol esters is heavily reliant on a detailed understanding of their interaction with their primary biological target, Protein Kinase C (PKC). sigmaaldrich.com This approach moves beyond simple modification of the parent compound and instead uses structural information from the target's binding site to create novel molecules with desired affinities and activities. rutgers.edu The goal is often to simplify the complex natural product scaffold to improve synthetic accessibility while retaining or even refining its biological function. rutgers.edunih.gov
A cornerstone of this rational design effort has been the development and refinement of a pharmacophore model for PKC activators. pnas.org This model identifies the essential three-dimensional arrangement of functional groups required for binding and activation. Early analyses proposed that the key features of the phorbol skeleton for PKC binding are the hydroxyl groups at the C4, C9, and C20 positions, along with a hydrophobic region provided by the long-chain ester at C12 or C13. pnas.org This model was supported by the fact that diacylglycerol (DAG), the endogenous activator of PKC, could be conformationally mapped onto this same pharmacophore. pnas.org
Molecular modeling and site-directed mutagenesis studies have further illuminated the specific interactions within the PKC binding pocket. nih.gov These studies have revealed that the binding site is a hydrophobic loop region on the C1 domain of PKC. nih.govresearchgate.net Computational analyses of the phorbol ester-PKC complex suggest that the C20 oxygen contributes most significantly to the binding energy through hydrogen bonding, with the C3 oxygen also playing an important role. nih.gov Interestingly, these models indicate that the oxygen at C12 is not directly involved in hydrogen bonding with the protein, and the C4 oxygen is of minimal significance, a finding that contrasts with earlier pharmacophore models but offers new avenues for analog design. nih.gov
Guided by this understanding, researchers have pursued several strategies for the rational design of novel PKC modulators.
Simplification of the Phorbol Core: Given the synthetic complexity and inherent instability of the phorbol ring system, a major focus has been the creation of simplified, more accessible analogs. acs.orgnih.gov One successful approach involved a retro-annelation sequence to remove the five-membered A-ring from the phorbol core, yielding BCD-ring analogs. acs.orgnih.govacs.org This modification significantly simplifies the structure while retaining the crucial B- and C-rings that hold the key oxygenated functionalities in a conformationally restricted state. These simplified analogs were shown to retain the ability to bind to PKC, validating the design strategy. acs.orgnih.gov
Function-Oriented Synthesis of Bryostatin (B1237437) Analogs: The bryostatins, another class of potent PKC modulators, have served as a valuable platform for rational design. pnas.org Although structurally distinct from phorbol esters, they compete for the same binding site on PKC. pnas.org "Function-oriented synthesis" has been employed to design and create simplified bryostatin analogs (often termed bryologs) that are synthetically more accessible. nih.govpnas.org This strategy focuses on retaining the putative "recognition domain" responsible for PKC binding while modifying the "spacer domain." pnas.org This approach has led to the development of analogs with potent PKC affinity and, crucially, altered isoform selectivity compared to the parent natural product. nih.govpnas.org For example, specific synthetic analogs show a diminished ability to activate conventional PKC isozymes (like PKCα) while retaining the ability to activate novel PKC isoforms (like PKCδ and PKCε). nih.govpnas.org This demonstrates that rational design can be used to fine-tune the biological activity profile of PKC modulators.
The binding affinities for several rationally designed bryostatin analogs highlight the success of this approach. While modifications in the spacer domain can lead to simplified structures, they retain high affinity for PKC, with Ki values in the nanomolar range.
Table 1: Binding Affinities of Designed Bryostatin Analogs for Protein Kinase C (PKC)
| Compound | Description | PKC Binding Affinity (Ki, nM) |
|---|---|---|
| Analog 7b | Simplified synthetic bryostatin analog. | 297 |
| Analog 7c | Simplified synthetic bryostatin analog. | 3.4 |
| Analog 8 | Simplified synthetic bryostatin analog. | 8.3 |
| Control 7d | Control compound corresponding to bryostatin derivative. | Weak Affinity |
| Derivative 9 | Analog lacking the spacer domain. | Weak Affinity |
Data sourced from PNAS. pnas.org
Computational and De Novo Design: Computational models of the PKC binding site have enabled the de novo design of activators that are not structurally derived from known natural products. pnas.orgnih.gov By calculating the binding energies of virtual compounds, researchers can predict their affinity for the receptor before undertaking complex synthesis. sigmaaldrich.comnih.gov This strategy led to the design and synthesis of simple indole-based molecules, such as decylhydroxylindole, which were predicted to possess the essential structural features for PKC activation. pnas.org Subsequent biological evaluation confirmed that these compounds could competitively inhibit phorbol ester binding to PKC and elicit characteristic cellular responses, validating the utility of the pharmacophore model for creating entirely new classes of activators. pnas.org
Table 2: Summary of Rational Design Strategies and Their Impact on PKC Interaction
| Design Strategy | Structural Modification | Rationale / Key Finding |
|---|---|---|
| Core Simplification | Removal of the phorbol A-ring. | Creates synthetically accessible BCD-ring analogs that retain the core pharmacophore and PKC binding capability. acs.orgnih.gov |
| Function-Oriented Synthesis | Simplification of the bryostatin "spacer domain" while retaining the "recognition domain". | Allows for the creation of potent analogs with modulated PKC isoform selectivity. nih.govpnas.org |
| Pharmacophore-Based Design | Creation of simple indole-based structures (e.g., decylhydroxylindole). | Validates the pharmacophore model by showing that novel, non-phorbol structures can be designed to activate PKC. pnas.org |
| Computational Modeling | Analysis of specific hydrogen bond contributions from phorbol oxygen atoms. | Refined the pharmacophore model, showing C20 and C3 oxygens are critical, while the C12 oxygen is not directly involved in H-bonding. nih.gov |
Interactions of Phorbol Esters with Co Treatments and Inhibitors
Synergistic and Antagonistic Effects with Chemotherapeutic Agents (e.g., Gemcitabine)
The combination of TPA with certain chemotherapeutic drugs has been shown to produce synergistic effects in inhibiting cancer cell growth. A notable example is the interaction between TPA and gemcitabine (B846).
In studies on Panc-1 pancreatic cancer cells, the combination of TPA and gemcitabine synergistically inhibited cell growth and induced apoptosis, which is programmed cell death. nih.gov This enhanced effect was associated with a marked increase in the phosphorylation of c-Jun NH2-terminal kinase (JNK). nih.gov Animal studies have further supported these findings, where the combined administration of low doses of TPA and gemcitabine more potently inhibited the growth of Panc-1 tumors in immunodeficient mice than either agent alone. nih.gov
Similarly, in BG-1 human ovarian cancer cells, the cytotoxicity of gemcitabine was synergistically increased when the treatment was combined with TPA. nih.gov This synergistic interaction was abrogated by pharmacological inhibitors of PKC, highlighting the central role of this enzyme in the observed synergy. nih.gov The mechanism in BG-1 cells appeared to involve the downregulation of PKCα and PKCδ isoforms and the induction of cellular differentiation pathways. nih.gov
Conversely, in some contexts, TPA can have an antagonistic effect on the action of certain chemotherapeutic agents. For instance, in HL-60 human leukemia cells, treatment with TPA was found to reduce the DNA cleavage induced by the topoisomerase II-reactive drug etoposide (B1684455) by tenfold. nih.gov This reduction was not due to altered drug accumulation but was linked to changes in chromatin structure induced by TPA, which made the DNA less accessible to the drug or the enzyme. nih.gov
| Cell Line | Co-treatment | Effect | Mechanism |
| Panc-1 Pancreatic Cancer | Gemcitabine | Synergistic inhibition of growth and induction of apoptosis. nih.gov | Increased phosphorylation of JNK. nih.gov |
| BG-1 Ovarian Cancer | Gemcitabine | Synergistic increase in cytotoxicity. nih.gov | Downregulation of PKCα and PKCδ, induction of cellular differentiation. nih.gov |
| HL-60 Leukemia | Etoposide | Antagonistic reduction of drug-induced DNA cleavage. nih.govnih.gov | TPA-induced changes in chromatin structure. nih.gov |
Modulation by Anti-inflammatory Steroids (e.g., Dexamethasone)
Anti-inflammatory steroids have been shown to modulate the effects of TPA, often by inhibiting its pro-inflammatory and tumor-promoting activities.
In a mouse skin carcinogenesis model, the anti-inflammatory steroid fluocinolone (B42009) acetonide demonstrated a dose-dependent inhibition of TPA-induced tumor promotion. nih.gov This inhibitory effect was enhanced when combined with a vitamin A analog. nih.gov Dexamethasone (B1670325), another potent glucocorticoid, has also been shown to inhibit mouse skin tumor promotion induced by TPA. nih.gov
In studies using the human monocytic cell line U937, preincubation with glucocorticoids like dexamethasone and prednisolone (B192156) markedly affected the TPA-induced differentiation into macrophage-like cells. elsevierpure.com The treated cells showed decreased cell-cell interaction, reduced expression of adhesion molecules, and a diminished ability to release lysozyme (B549824) and generate reactive oxygen radicals. elsevierpure.com Interestingly, the initial activation and translocation of protein kinase C by TPA were not affected by the glucocorticoids, suggesting that they interfere with downstream events in the signaling cascade. elsevierpure.com
Furthermore, dexamethasone has been observed to reverse the inhibitory effect of TPA on the aggregation of embryonic chick neural retina cells, indicating an antagonistic interaction in the context of cell adhesion. nih.gov In early osteoblast cells, dexamethasone was found to inhibit the proliferation and MAPK activity stimulated by TPA. nih.gov
| Steroid | Cell/Animal Model | Observed Effect on TPA Action |
| Fluocinolone acetonide | Mouse skin | Inhibition of tumor promotion. nih.gov |
| Dexamethasone | Mouse skin | Inhibition of tumor promotion. nih.gov |
| Dexamethasone, Prednisolone | U937 human monocytic cells | Inhibition of TPA-induced functional differentiation (e.g., reduced lysozyme release, decreased reactive oxygen radical generation). elsevierpure.com |
| Dexamethasone | Embryonic chick neural retina cells | Reversal of TPA-induced inhibition of cell aggregation. nih.gov |
| Dexamethasone | MBA 15.4 osteoblast cell line | Inhibition of TPA-stimulated MAPK activity and proliferation. nih.gov |
Influence of Retinoids and Vitamin A Analogs
Retinoids, including retinoic acid and other vitamin A analogs, have demonstrated significant inhibitory effects on the tumor-promoting actions of TPA.
In a two-stage mouse skin carcinogenesis system, the vitamin A analog TMMP ethyl retinoate was found to inhibit TPA-induced tumor promotion in a dose-dependent manner. nih.gov The combination of this retinoid with the anti-inflammatory steroid fluocinolone acetonide resulted in an enhanced inhibitory effect on tumor incidence. nih.gov
Studies on HeLa cells revealed complex interactions between retinoic acid and TPA on the cell cycle. nih.gov While both compounds initially inhibited DNA synthesis, their combined effect on different phases of the cell cycle was intricate, with TPA's effects on G2 and G1 blockage being modulated by the presence of retinoic acid. nih.gov
In bovine lymphocytes, retinoic acid was shown to selectively antagonize the comitogenic effect of TPA, where TPA synergizes with phytohemagglutinin to increase DNA synthesis. This inhibitory action of retinoic acid was dependent on its near-concurrent addition with TPA. However, retinoic acid did not affect the TPA-mediated induction of RNA and protein synthesis in this system.
| Retinoid/Analog | Cell/Animal Model | Observed Effect on TPA Action |
| TMMP ethyl retinoate | Mouse skin | Dose-dependent inhibition of tumor promotion. nih.gov |
| Retinoic Acid | HeLa cells | Complex interference with TPA-induced effects on the cell cycle; initial inhibition of DNA synthesis. nih.gov |
| Retinoic Acid | Bovine lymphocytes | Antagonism of TPA's comitogenic action (inhibition of DNA synthesis). |
Effects of Other Biological Modulators (e.g., GnRH, Fusidic Acid, Phenethylphthalimide Analogs)
A variety of other biological modulators also interact with the pathways activated by TPA.
Gonadotropin-releasing hormone (GnRH): TPA, as a protein kinase C activator, can mimic the actions of GnRH in certain cellular contexts. In rat granulosa cells, both GnRH and TPA were found to induce the messenger RNA for tissue-type plasminogen activator. nih.gov Furthermore, in vitro studies have shown that TPA can stimulate the release of GnRH from the hypothalamus of estrogen-primed rats in a dose-dependent manner. nih.gov However, in GT1-7 neuronal cells, TPA treatment was found to inhibit GnRH gene transcription. elsevierpure.com
Fusidic Acid: This antibiotic has been shown to possess anti-inflammatory properties. In a mouse ear edema model, fusidic acid effectively reduced the edema induced by TPA in a dose-dependent manner. This effect was associated with the inhibition of TPA-induced upregulation of pro-inflammatory cytokines.
Phenethylphthalimide Analogs: While direct interactions with TPA are not extensively documented, thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) are known to have complex biological effects, including the modulation of immune responses. nih.gov These agents can induce apoptosis or G1 growth arrest in multiple myeloma cells that are resistant to conventional therapies and can enhance the anti-myeloma activity of dexamethasone. nih.gov Given that both TPA and these analogs can influence immune cell function and signaling pathways, the potential for interactive effects exists, though further research is needed to elucidate specific mechanisms of interaction.
| Modulator | System/Model | Observed Interaction with TPA |
| Gonadotropin-releasing hormone (GnRH) | Rat granulosa cells | TPA mimics GnRH action in inducing tissue-type plasminogen activator mRNA. nih.gov |
| Gonadotropin-releasing hormone (GnRH) | Rat hypothalamus | TPA stimulates the release of GnRH. nih.gov |
| Gonadotropin-releasing hormone (GnRH) | GT1-7 neuronal cells | TPA inhibits GnRH gene transcription. elsevierpure.com |
| Fusidic Acid | Mouse ear edema model | Reduces TPA-induced edema and upregulation of pro-inflammatory cytokines. |
Specific Protein Kinase C Inhibitors and their Impact on Phorbol (B1677699) Ester Action
Given that protein kinase C (PKC) is the primary cellular receptor for TPA, specific inhibitors of this enzyme family have a profound impact on the biological actions of TPA. wikipedia.org
In Caco-2 cells, the PKC inhibitor calphostin C was able to significantly block the disassembly of adherens junctions induced by TPA. nih.gov This indicates that the effect of TPA on cell-cell adhesion in this model is mediated through PKC activation. nih.gov
Studies have shown that different PKC inhibitors can selectively block certain actions of TPA. For example, palmitoylcarnitine (B157527) was found to prevent the TPA-induced inhibition of differentiation in Friend leukemic cells and the inhibition of metabolic cooperation in V79 cells. nih.gov However, it did not block the TPA-promoted transformation of BALB/3T3 cells. nih.gov Conversely, phloretin (B1677691) did not inhibit the effects of TPA on differentiation and metabolic cooperation but did inhibit its promotion of transformation. nih.gov These findings suggest that different actions of TPA may be mediated by different PKC isoforms or that some effects may be PKC-independent.
More recently, the pan-PKC inhibitor Gö 6983 was shown to ameliorate the TPA-induced reduction in the activation of hepatic stellate cells, further confirming that the anti-fibrotic effects of TPA in this system are PKC-dependent.
| PKC Inhibitor | Cell Line/System | Effect on TPA Action |
| Calphostin C | Caco-2 cells | Blocked TPA-induced disassembly of adherens junctions. nih.gov |
| Palmitoylcarnitine | Friend leukemic cells, V79 cells | Prevented TPA's inhibition of differentiation and metabolic cooperation. nih.gov |
| Phloretin | BALB/3T3 cells | Inhibited TPA-promoted cellular transformation. nih.gov |
| Gö 6983 | LX-2 hepatic stellate cells | Ameliorated TPA-induced reduction of cell activation. |
Advanced Methodologies in Phorbol Ester Research
In Vitro Cellular Assays
In vitro cellular assays represent a cornerstone in the investigation of the biological effects of 12-O-Decanoylphorbol-13-acetate, also known as phorbol (B1677699) 12-myristate 13-acetate (PMA) or TPA. wikipedia.org These assays provide controlled environments to dissect the compound's influence on fundamental cellular processes. TPA is a widely utilized phorbol ester that activates protein kinase C (PKC), triggering a multitude of cellular effects. cellsignal.com
Cell Culture Models for Proliferation, Differentiation, and Apoptosis Studies
The versatility of this compound is evident in its diverse effects on cell proliferation, differentiation, and apoptosis, which are highly dependent on the cell type and context.
In human rhabdomyosarcoma (RD) cells, TPA has been shown to inhibit proliferation and induce differentiation. nih.gov This is characterized by an increased expression of muscle-specific proteins like myosin and the formation of myotube-like structures. nih.gov Similarly, in the human monocytic leukemia cell line THP-1, TPA is a well-established agent for inducing differentiation into macrophage-like cells, which become more adherent and phagocytic. plos.org The murine myoblast cell line C2C12 also serves as a valuable model, where differentiation can be induced, highlighting the role of PKC signaling pathways. scientificarchives.com
Conversely, in certain contexts, TPA promotes proliferation. It is used to stimulate the division of B-cells for cytogenetic analysis in diagnosing B-cell cancers. wikipedia.org Furthermore, when used with ionomycin (B1663694), TPA effectively stimulates T-cell activation and proliferation. wikipedia.org The compound's impact on proliferation can also be inhibitory, as seen in lymphoma and liver cancer cells. nih.gov Phorbol esters like TPA are known to induce either differentiation or apoptosis in various cell lines at low concentrations. nih.gov
| Cell Line | Effect of this compound | Key Findings |
| Human Rhabdomyosarcoma (RD) | Inhibition of proliferation, induction of differentiation | Increased muscle myosin expression, formation of myotube-like structures. nih.gov |
| THP-1 Monocytes | Induction of differentiation into macrophage-like cells | Increased adherence and phagocytic activity. plos.org |
| C2C12 Myoblasts | Induction of differentiation | Demonstrates the role of PKC signaling in myogenesis. scientificarchives.com |
| B-cells | Stimulation of proliferation | Used in cytogenetic testing for B-cell cancers. wikipedia.org |
| T-cells (with ionomycin) | Stimulation of activation and proliferation | Used in protocols for cytokine production and staining. wikipedia.org |
| Lymphoma and Liver Cancer Cells | Decreased proliferation capacity | Highlights the context-dependent anti-proliferative effects. nih.gov |
Cell Aggregation and Adhesion Assays
The influence of this compound extends to the modulation of cell-cell and cell-matrix interactions. In a notable study using HHUA endometrial adenocarcinoma cells cultured on collagen type I gels, TPA was observed to disassemble cell spheroids. This process, driven by an epithelial-mesenchymal transition (EMT), indicates a profound effect on cell aggregation. nih.gov Furthermore, TPA has been shown to induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule in cell adhesion. nih.gov This induction is mediated through specific responsive elements in the ICAM-1 promoter, highlighting a direct transcriptional control mechanism. nih.gov
Gene Expression Analysis (e.g., DNA Chip Technology, mRNA profiling)
The potent biological effects of this compound are fundamentally linked to its ability to alter gene expression programs. Studies have utilized techniques like mRNA profiling to understand these changes. In murine melanocytes (Mel-ab cells), TPA induces the expression of a suite of genes known as TPA-inducible sequence (TIS) genes. nih.gov However, this induction is dependent on the cellular state, as it is not observed in proliferating Mel-ab cells or in their transformed counterparts, B16 melanoma cells, where PKC levels are depressed. nih.gov This differential response underscores the specificity of the PKC signaling pathway. nih.gov
Further research has identified specific regulatory elements that mediate TPA's effects on gene transcription. For instance, the induction of the human collagenase gene by TPA is controlled by an inducible enhancer element located in its 5'-flanking region. nih.gov This DNA element functions in a position- and orientation-independent manner, characteristic of a classic enhancer. nih.gov
| Gene/Gene Family | Cell Type | Effect of this compound | Key Findings |
| TPA-Inducible Sequence (TIS) genes | Murine Melanocytes (Mel-ab) | Increased mRNA levels of TIS 1, 7, 8, 11, 21, and 28. nih.gov | Induction is dependent on the cellular state and PKC levels. nih.gov |
| Human Collagenase Gene | Human or Murine Cells | Induction of transcription. nih.gov | Mediated by a 32-base-pair inducible enhancer element in the 5'-flanking region. nih.gov |
| Intercellular Adhesion Molecule-1 (ICAM-1) | 293 Cells | Induction of promoter activity. nih.gov | Mediated through multiple responsive DNA regions, including an NF-κB-like sequence. nih.gov |
Computerized Morphometry
The morphological changes induced by this compound are a significant aspect of its activity and can be quantitatively analyzed using computerized morphometry. Treatment of C3H/10T1/2 mouse embryo cells with TPA results in rapid and distinct morphological alterations. Within 30 minutes, the cells become smaller and more refractile, with the formation of long, beady processes. nih.gov Scanning electron microscopy has confirmed that cell retraction and rounding are the most prominent immediate effects of TPA treatment. nih.gov These changes, which can persist for about 72 hours, provide a visual and measurable readout of the compound's impact on cell structure and the cytoskeleton. nih.gov
Ex Vivo and Animal Models
To understand the effects of this compound in a more complex biological system, researchers employ ex vivo and animal models. These models are crucial for studying its role in tissue-level processes, particularly carcinogenesis.
Mouse Skin Carcinogenesis Protocols
The most well-established in vivo application of this compound is in mouse skin carcinogenesis protocols, where it functions as a potent tumor promoter. wikipedia.orgcellsignal.jp The classic two-stage carcinogenesis model involves initiation with a sub-carcinogenic dose of an agent like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), followed by repeated topical applications of TPA. oup.comresearchgate.net
Studies have meticulously examined the dose-response relationship and the duration of TPA treatment. For instance, in CD-1 mice initiated with DMBA, twice-weekly applications of TPA were shown to elicit papilloma formation, with the incidence correlating with the dose. oup.com A good correlation was also observed between the induction of ornithine decarboxylase (ODC) activity and the formation of skin tumors by various doses of TPA. oup.com Research in transgenic rasH2 mice has demonstrated that skin promotion effects can be detected in as little as 8 weeks, highlighting the utility of this model for rapid bioassays. researchgate.net
Furthermore, TPA has been shown to accelerate malignant conversion in transgenic mouse models. In mice co-expressing TGF-alpha and v-fos in the epidermis, TPA promotion accelerated papilloma formation and their subsequent conversion to malignancy, a process that involved mutations in the endogenous c-Ha-ras gene. nih.gov TPA can also act as a complete carcinogen at higher doses, inducing tumors even without a separate initiator. nih.gov
| Mouse Model | Initiator | Key Findings on this compound |
| CD-1 Mice | 7,12-dimethylbenz[a]anthracene (DMBA) | TPA acts as a tumor promoter, with papilloma incidence dependent on dose and duration of treatment. oup.com A correlation exists between TPA-induced ornithine decarboxylase activity and tumor formation. oup.com |
| SENCAR Mice | 7,12-dimethylbenz[a]anthracene (DMBA) | TPA can function as a systemic co-promoter in a multistage carcinogenesis model. nih.gov |
| rasH2 Transgenic Mice | 7,12-dimethylbenz[a]anthracene (DMBA) | Allows for an ultra-short-term skin carcinogenesis bioassay, with promotion effects visible within 8 weeks. researchgate.net |
| HK1.fos/alpha Transgenic Mice | None (spontaneous papillomas) | TPA promotion accelerated papillomatogenesis and malignant conversion, which required activation of the endogenous c-Ha-ras gene. nih.gov |
| Hairless Mice | None | TPA can act as a complete carcinogen, showing a positive dose-response relationship for tumor incidence. nih.gov |
Xenotransplantation Models (e.g., human bronchial epithelial cells in nude mice)
Xenotransplantation models are a critical tool for studying the effects of phorbol esters in a living system that mimics human tissue environments. These models typically involve the implantation of human cells into immunodeficient mice, allowing for the observation of cell behavior and tumor development without rejection by the host's immune system.
Research has highlighted the differential effects of 12-O-tetradecanoylphorbol-13-acetate (TPA) on normal human bronchial epithelial (NHBE) cells versus human lung carcinoma cell lines. nih.gov In culture, TPA induces terminal squamous differentiation in NHBE cells, thereby inhibiting their proliferation. nih.gov Conversely, lung carcinoma cell lines are largely resistant to this effect and continue to proliferate even at significant concentrations of TPA. nih.gov A xenotransplantation model using human bronchial epithelial cells in nude mice would allow researchers to investigate whether this differential response occurs in vivo. Such a model would be instrumental in determining if TPA promotes the selective growth of pre-neoplastic or cancerous cells while suppressing the growth of surrounding normal cells in a complex tissue environment.
Immunodeficient Nude Mouse Models for Tumor Growth
Immunodeficient nude mouse models are fundamental in cancer research, particularly for investigating the mechanisms of tumor promotion. nih.gov These mice lack a functional thymus and cannot mount an effective immune response, making them ideal hosts for studying the growth of human tumors. In the context of phorbol ester research, these models are used to explore the role of compounds like TPA as tumor promoters. nih.govwikipedia.org
Studies have utilized tissue models with initiated, potentially malignant keratinocytes to demonstrate that TPA can stimulate their selective clonal expansion. nih.gov The mechanism appears to involve TPA modifying the environment of adjacent normal cells, which creates a growth advantage for the initiated cells. nih.gov In these models, TPA-induced expansion of malignant cells is associated with a marked decrease in the proliferation of normal keratinocytes. nih.gov Immunodeficient nude mouse models allow for the in vivo validation of such findings, providing a platform to observe how TPA influences the progression of early neoplastic lesions into tumors.
Biochemical and Molecular Approaches
A variety of biochemical and molecular techniques are essential for dissecting the signaling pathways activated by this compound.
Protein Kinase Activity Assays
Protein kinase activity assays are central to phorbol ester research, as these compounds are renowned for their ability to activate protein kinase C (PKC). wikipedia.org These assays measure the transfer of a phosphate (B84403) group from ATP to a substrate protein or peptide by a specific kinase, allowing for the quantification of kinase activation.
TPA is a potent activator of PKC, mimicking the endogenous activator diacylglycerol. wikipedia.org Research shows that TPA can activate multiple PKC isoforms, which can be measured to understand cell-specific functions. nih.gov For example, studies have demonstrated that TPA stimulates the activity of two distinct myelin basic protein (MBP) kinases, leading to their phosphorylation on both threonine and tyrosine residues. nih.gov Other research has shown that TPA activates the Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway. nih.gov Kinase assays have been used to confirm that TPA-induced DNA fragmentation in thymocytes is dependent on the activation of PKC. nih.gov
Table 1: Selected Research Findings from Protein Kinase Activity Assays with TPA
| Cell Type/System | Kinase Studied | Key Finding | Reference(s) |
| Cultured Rat Sertoli Cells | cAMP-dependent protein kinases (PKA) | TPA transiently stimulates mRNA levels for PKA regulatory subunits RI alpha and RII beta. | nih.gov |
| Human Melanoma Cells | Protein Kinase C (PKC) | TPA activates PKC, which is involved in the inactivation of STAT3. | nih.gov |
| Hepatic Stellate Cells (LX-2) | Protein Kinase C delta (PKCδ) | TPA treatment leads to the phosphorylation and increased total levels of PKCδ. | mdpi.com |
| Mouse Thymocytes | Protein Kinase C (PKC) | TPA-induced DNA cleavage is mediated through the activation of PKC. | nih.gov |
Immunoblotting and Immunocytochemistry for Protein Analysis
Immunoblotting (also known as Western blotting) and immunocytochemistry are powerful techniques for detecting and visualizing specific proteins within a sample. Immunoblotting separates proteins by size to quantify their expression and modification (e.g., phosphorylation), while immunocytochemistry uses antibodies to reveal the subcellular localization of proteins. nih.govproteinatlas.org
In TPA research, immunoblotting is frequently used to analyze the activation state of signaling pathways. For instance, Western blots can detect the phosphorylation of PKC isoforms, STAT3, and kinases within the MAPK pathway following TPA stimulation. nih.govcellsignal.com This allows researchers to map the signaling cascades triggered by the compound.
Immunocytochemistry provides spatial context to these findings. A study on hepatic stellate cells used immunocytochemistry to show that TPA treatment, through its activation of PKCδ, led to the phosphorylation and subsequent cytoplasmic retention of the transcriptional coactivator YAP, preventing it from entering the nucleus. mdpi.com This visual evidence is crucial for understanding the functional consequences of the signaling events detected by immunoblotting.
Reporter Gene Assays for Signaling Pathway Activation
Reporter gene assays are a versatile tool for measuring the activation of specific signaling pathways and transcription factors. scientist.com These assays involve introducing a gene for a readily measurable "reporter" protein (like luciferase) into cells, with its expression controlled by a DNA sequence (a response element) that is activated by a specific signaling pathway. scientist.com
In the context of phorbol ester research, reporter assays are used to quantify the activation of pathways responsive to TPA. TPA is known to activate transcription via the TPA Response Element (TRE). nih.gov Studies have used reporter gene constructs containing TREs to demonstrate that signaling molecules like interleukin-5 can activate these elements, and this activation is dependent on the JNK/SAPK kinase pathway. nih.gov By using dominant-negative kinases in conjunction with the reporter assay, researchers can confirm which specific signaling components are necessary for the transcriptional activation induced by a stimulus that mimics TPA's effects. nih.gov This approach allows for the high-throughput screening of compounds and the detailed dissection of pathway regulation. scientist.com
Future Research Directions and Unresolved Questions
Elucidating Undiscovered Signaling Pathways
While the interaction of TPA with PKC is well-established, the full spectrum of its downstream signaling cascades remains to be fully mapped. nih.gov TPA's ability to mimic diacylglycerol (DAG) allows it to activate conventional and novel PKC isoforms, triggering a wide array of cellular responses. ucsd.edujaminetlab.com However, evidence suggests that TPA's effects are not solely mediated by PKC. nih.gov For instance, research has pointed to the involvement of other phorbol (B1677699) ester receptors like n-chimaerin and Vav. nih.gov Furthermore, studies have shown that TPA can activate the Ras signaling pathway, which is crucial for the regulation of gene expression, including that of tyrosine hydroxylase, the rate-limiting enzyme in dopamine (B1211576) synthesis. nih.gov The interplay between PKC-dependent and PKC-independent pathways in response to TPA stimulation is an area that warrants further investigation. nih.gov Unraveling these undiscovered signaling networks will provide a more comprehensive picture of TPA's mechanism of action and could reveal novel targets for therapeutic intervention.
Exploring Isoform-Specific PKC Activation Mechanisms
The protein kinase C family comprises multiple isoforms, each with distinct tissue distribution and cellular functions. nih.gov TPA is known to activate conventional (cPKC) and novel (nPKC) isoforms, but not atypical (aPKC) isoforms. jaminetlab.com However, the precise mechanisms by which TPA differentially activates these isoforms are not fully understood. Research has shown that different PKC isoforms can have opposing effects on cellular processes. For example, in the context of cancer, PKC-α and PKC-β have been associated with increased cell proliferation and invasion, while PKC-δ often promotes apoptosis. nih.gov The activation of specific PKC isoforms by TPA can lead to diverse and sometimes contradictory cellular outcomes. For instance, in human glioblastoma cells, both PKC-α and PKC-ζ have been implicated in the TPA-induced upregulation of vascular endothelial growth factor (VEGF) mRNA. jaminetlab.com A deeper understanding of the structural and conformational changes induced by TPA in different PKC isoforms is crucial for deciphering the specificity of their downstream signaling and biological effects.
Development of Highly Selective Phorbol Ester Analogs for Specific Research Applications
The broad activation profile of TPA across multiple PKC isoforms can be a limitation in research aimed at dissecting the function of a single isoform. nih.gov This has spurred the development of synthetic phorbol ester analogs with greater selectivity for specific PKC isoforms. nih.govacs.org The synthesis of these analogs is a complex challenge due to the intricate structure of the phorbol core. acs.orgnih.gov However, successful efforts have been made to create simplified analogs that retain the essential structural features for PKC binding. nih.govacs.orgresearchgate.net These synthetic analogs are invaluable tools for probing the specific roles of individual PKC isoforms in various cellular processes. nih.gov Further research in this area could lead to the development of highly potent and selective activators or inhibitors for specific PKC isoforms, which would be instrumental for both basic research and as potential therapeutic agents. nih.govacs.org
Deeper Understanding of Dual (Promoter vs. Therapeutic) Activities
One of the most intriguing aspects of TPA is its dual role as both a potent tumor promoter and a potential therapeutic agent. cellsignal.com While its tumor-promoting activity, particularly in mouse skin, is well-documented, TPA has also shown promise in treating certain cancers, such as myelocytic leukemia. cellsignal.comnih.gov This paradoxical behavior is likely due to the differential activation of various signaling pathways and PKC isoforms in different cell types. nih.gov For example, TPA can induce cell proliferation in some cancer cells while promoting growth arrest and apoptosis in others. nih.govnih.govnih.gov In metastatic melanoma, TPA has been shown to inhibit cell growth by activating specific protein tyrosine phosphatases. nih.gov The context-dependent nature of TPA's effects, influenced by factors such as the cellular environment and the specific genetic makeup of the cancer cells, requires further investigation. nih.gov A deeper understanding of the molecular switches that determine whether TPA acts as a tumor promoter or a therapeutic agent is essential for harnessing its potential clinical benefits while mitigating its risks.
Integration of Omics Data for Systems-Level Understanding
The advent of high-throughput "omics" technologies, such as transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain a holistic understanding of the cellular responses to TPA. mdpi.com Integrating these multi-omics datasets can reveal complex patterns and interactions that might be missed by single-omics analyses. mdpi.comnih.gov For example, combining transcriptomic and proteomic data can provide insights into the correlation, or lack thereof, between gene expression and protein abundance following TPA treatment. mdpi.com Furthermore, integrating metabolomics data can help to connect the signaling changes induced by TPA with alterations in cellular metabolism. nih.gov A systems biology approach, which combines experimental data with computational modeling, can be a powerful tool for deciphering the complex network of interactions governed by TPA. researchgate.netresearchgate.net This integrated approach will be crucial for building comprehensive models of TPA action and for identifying novel biomarkers and therapeutic targets.
Q & A
Q. What is the mechanistic role of 12-O-decanoylphorbol-13-acetate in protein kinase C (PKC) activation?
this compound activates PKC by binding to the C1 regulatory domain, mimicking endogenous diacylglycerol (DAG). This interaction induces conformational changes, translocating PKC to membranes and enabling phosphorylation of downstream targets. Unlike DAG, phorbol esters resist metabolic degradation, enabling sustained activation. Use concentrations between 10–100 nM for in vitro assays, validated via Western blotting for phosphorylated PKC substrates .
Q. What safety protocols are essential when handling this compound?
This compound is a skin irritant (OSHA Category 2). Always wear nitrile gloves, lab coats, and eye protection. In case of skin contact, wash immediately with soap and water for 15 minutes. Store at –20°C in light-resistant containers to prevent degradation. Avoid inhalation and use fume hoods for powder handling .
Q. How does this compound differ structurally from other phorbol esters (e.g., PMA)?
The acyl chain length at the C12 position determines specificity. For example, PMA (C14 myristate) exhibits broader PKC isoform activation, while this compound (C10 decanoate) shows selectivity for PKC-ε and PKC-δ. Structural analogs can be compared using molecular docking simulations or isoform-specific inhibitors .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound-induced apoptosis versus proliferation in different cell lines?
Contradictions arise from cell type-specific PKC isoform expression and experimental variables:
- Concentration gradient : Low doses (1–10 nM) often promote proliferation via ERK/MAPK pathways, while high doses (>100 nM) trigger apoptosis through sustained PKC-δ activation.
- Exposure time : Short pulses (30 min) mimic physiological DAG signaling; chronic exposure (>24 hr) induces oxidative stress.
Include negative controls (e.g., PKC inhibitors like Gö6983) and validate via flow cytometry for apoptosis markers (Annexin V/PI) .
Q. What experimental strategies optimize neutrophil extracellular trap (NET) formation studies using this compound?
this compound induces NETosis via PKC-β and NADPH oxidase. Key steps:
Q. How does the compound’s selectivity for PKC-ε influence cancer metastasis studies?
PKC-ε overexpression correlates with invasive phenotypes. To study metastasis:
Q. What solvent systems ensure stable reconstitution of this compound for cell culture?
Reconstitute in anhydrous DMSO (≥99.9% purity) to prevent ester hydrolysis. Prepare 1–10 mM stock solutions, aliquot into single-use vials, and store at –80°C. Avoid aqueous buffers during initial dissolution to prevent precipitation. For in vivo studies, use cyclodextrin-based carriers to enhance solubility .
Methodological Considerations
Q. How to validate PKC activation in a time-resolved manner?
- Kinase activity assays : Use fluorescent peptides (e.g., Crosstide) with γ-32P-ATP.
- Live-cell imaging : Express PKC-ε-GFP fusion proteins to monitor translocation.
- Phospho-specific antibodies : Target autophosphorylation sites (e.g., PKC-δ Thr505) at 5–30 min post-treatment .
Q. What controls are critical when studying phorbol ester-mediated oxidative stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
